Ziritaxestat is a small molecule inhibitor of autotaxin (ATX), an enzyme responsible for producing lysophosphatidic acid (LPA) [, , , , , , , , , ]. LPA is a bioactive lipid mediator involved in various physiological and pathological processes, including fibrosis [, , , ]. Ziritaxestat was investigated as a potential therapeutic agent for treating fibrotic diseases like idiopathic pulmonary fibrosis (IPF) and systemic sclerosis (SSc) due to its ability to inhibit ATX and consequently reduce LPA production [, , , , , , ].
Specific chemical reactions involving Ziritaxestat, besides its interaction with ATX, are not detailed in the provided abstracts. One study identified Ziritaxestat as a potent inhibitor of sulfotransferase 1E1 (SULT1E1) []. This enzyme is involved in the metabolism of 17α-ethinyl estradiol (EE), a component of oral contraceptives, leading to potential drug-drug interactions [].
Ziritaxestat exerts its biological activity by binding to ATX and inhibiting its enzymatic activity [, , , , , , , , , ]. ATX normally converts lysophosphatidylcholine (LPC) to LPA. By blocking this conversion, Ziritaxestat reduces the levels of LPA, thereby mitigating its downstream signaling and biological effects [, , ].
Interestingly, research suggests that Ziritaxestat's binding to a specific region on ATX called the "tunnel" might be crucial for its inhibitory activity []. This binding could disrupt LPA signaling in a way that's more specific to certain LPA receptors, potentially explaining its efficacy in preclinical models [].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: